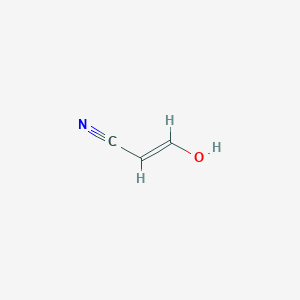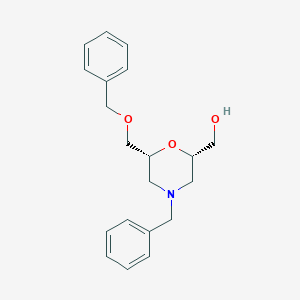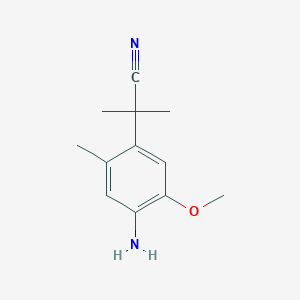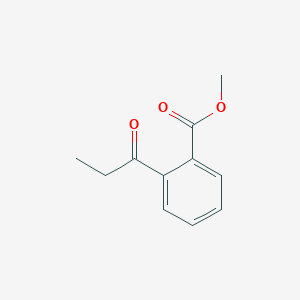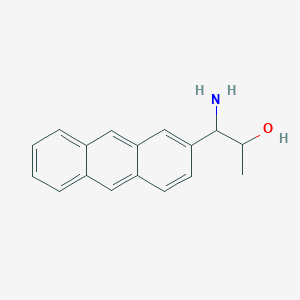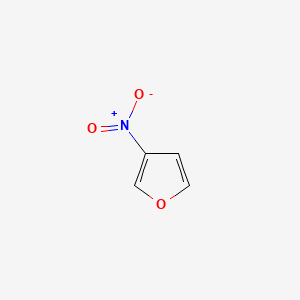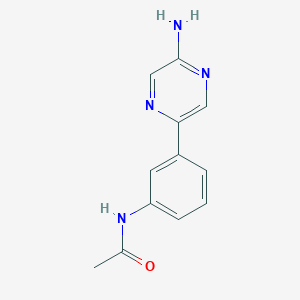
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a pyrazine ring containing an amino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and purification techniques to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and acetamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Aplicaciones Científicas De Investigación
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it is used in the development of new materials and industrial processes .
Mecanismo De Acción
The mechanism of action of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide include other acetamide derivatives and pyrazine-containing compounds. Examples include N-(3-(8-Cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-2-ylamino)phenyl)acetamide and N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both acetamide and pyrazine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
2089649-60-3 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
N-[3-(5-aminopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O/c1-8(17)16-10-4-2-3-9(5-10)11-6-15-12(13)7-14-11/h2-7H,1H3,(H2,13,15)(H,16,17) |
Clave InChI |
TUBDIPIEWDCTBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-YL)-2-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B13036233.png)
![2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13036254.png)
